molecular formula C9H9ClOS B7576658 4-((3-Chloroallyl)thio)phenol

4-((3-Chloroallyl)thio)phenol

Cat. No. B7576658
M. Wt: 200.69 g/mol
InChI Key: JGUXSEPUDLGFHK-LZCJLJQNSA-N
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Description

4-((3-Chloroallyl)thio)phenol, also known as CAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-((3-Chloroallyl)thio)phenol is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. 4-((3-Chloroallyl)thio)phenol can also inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
4-((3-Chloroallyl)thio)phenol has been shown to have both biochemical and physiological effects. Studies have shown that 4-((3-Chloroallyl)thio)phenol can induce oxidative stress in cells, which can lead to DNA damage and cell death. 4-((3-Chloroallyl)thio)phenol has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-((3-Chloroallyl)thio)phenol has several advantages for lab experiments, including its ease of synthesis and relatively low cost. However, 4-((3-Chloroallyl)thio)phenol is highly reactive and can be toxic to cells at high concentrations. Therefore, careful handling and appropriate safety measures are necessary when working with 4-((3-Chloroallyl)thio)phenol.

Future Directions

There are several future directions for research on 4-((3-Chloroallyl)thio)phenol. One potential direction is the development of new drugs for the treatment of cancer using 4-((3-Chloroallyl)thio)phenol as a lead compound. Another direction is the investigation of the potential applications of 4-((3-Chloroallyl)thio)phenol in other fields, such as materials science and environmental science.
Conclusion
In conclusion, 4-((3-Chloroallyl)thio)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an informative and engaging piece of work on 4-((3-Chloroallyl)thio)phenol, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 4-((3-Chloroallyl)thio)phenol is necessary to fully understand its potential applications and mechanisms of action.

Synthesis Methods

4-((3-Chloroallyl)thio)phenol can be synthesized using various methods, including the reaction of 4-chlorothiophenol with allyl chloride in the presence of a base, such as sodium hydroxide. The reaction can be carried out at room temperature, and the product can be purified using column chromatography.

Scientific Research Applications

4-((3-Chloroallyl)thio)phenol has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 4-((3-Chloroallyl)thio)phenol is in the field of cancer research. Studies have shown that 4-((3-Chloroallyl)thio)phenol has anticancer properties and can induce apoptosis in cancer cells. 4-((3-Chloroallyl)thio)phenol has also been used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

4-[(E)-3-chloroprop-2-enyl]sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h1-6,11H,7H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUXSEPUDLGFHK-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCC=CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)SC/C=C/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloroallyl)thio)phenol

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